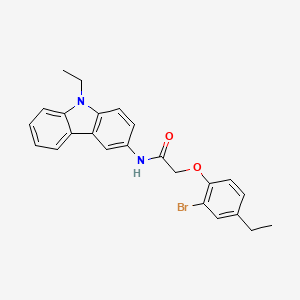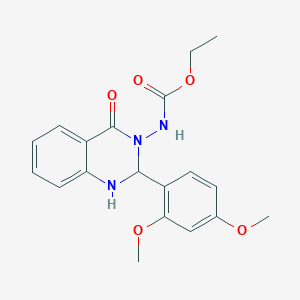
2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a carbazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves a multi-step process:
Synthesis of 2-bromo-4-ethylphenol: This can be achieved by bromination of 4-ethylphenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-bromo-4-ethylphenoxy)acetic acid: The 2-bromo-4-ethylphenol is reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.
Coupling with 9-ethyl-9H-carbazole-3-amine: The phenoxyacetic acid derivative is then coupled with 9-ethyl-9H-carbazole-3-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo group, potentially converting it to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of new derivatives with different functional groups replacing the bromo group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide depends on its specific application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of the biological activity being investigated.
Material Science: In the context of materials science, the compound’s electronic properties, such as its ability to conduct electricity or emit light, would be of primary interest.
類似化合物との比較
Similar Compounds
2-(2-bromo-4-methylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-(2-chloro-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
Structural Features: The presence of both a bromo-substituted phenoxy group and a carbazole moiety makes it unique compared to other compounds with only one of these features.
Its unique structure may confer specific properties that make it more suitable for certain applications, such as in the development of new drugs or advanced materials.
特性
分子式 |
C24H23BrN2O2 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC名 |
2-(2-bromo-4-ethylphenoxy)-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C24H23BrN2O2/c1-3-16-9-12-23(20(25)13-16)29-15-24(28)26-17-10-11-22-19(14-17)18-7-5-6-8-21(18)27(22)4-2/h5-14H,3-4,15H2,1-2H3,(H,26,28) |
InChIキー |
WWIPAVZIQOEDPS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B15025360.png)
![methyl 2-[1-(4-ethylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15025364.png)
![(5Z)-2-[4-(hexyloxy)phenyl]-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025367.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide](/img/structure/B15025376.png)
![N-(8-butyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B15025381.png)
![1-{4-[(3-Fluorophenyl)carbonyl]piperazin-1-yl}-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}ethanone](/img/structure/B15025391.png)

![(2E)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B15025398.png)
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]thiophene-3-carboxylate](/img/structure/B15025406.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15025413.png)

![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15025428.png)
![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025429.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15025436.png)
